N-(3-bromophenyl)-2-cyano-3-[5-(diethylamino)-2-furyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-cyano-3-[5-(diethylamino)-2-furyl]acrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFA-1 and is widely used in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action of BFA-1 is not fully understood. However, studies have shown that BFA-1 can inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, BFA-1 can induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Biochemical and Physiological Effects:
BFA-1 has been shown to have various biochemical and physiological effects. In vitro studies have shown that BFA-1 can induce apoptosis in cancer cells and inhibit the growth of tumor cells. BFA-1 has also been shown to inhibit the aggregation of proteins that are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BFA-1 in lab experiments is its potential as a cancer treatment. BFA-1 has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Another advantage of using BFA-1 is its potential as a treatment for neurodegenerative diseases. BFA-1 has been shown to inhibit the aggregation of proteins that are associated with these diseases.
However, there are also limitations to using BFA-1 in lab experiments. One limitation is its low solubility in water, which can make it difficult to work with. Another limitation is its potential toxicity, which can make it challenging to use in animal studies.
Zukünftige Richtungen
There are several future directions for research on BFA-1. One direction is to explore its potential as a cancer treatment further. Studies could focus on optimizing the synthesis method of BFA-1 to increase its yield and exploring its effectiveness in different types of cancer.
Another direction for research is to investigate BFA-1's potential as a treatment for neurodegenerative diseases further. Studies could focus on exploring the mechanism of action of BFA-1 in more detail and optimizing its formulation for use in animal studies.
Conclusion:
In conclusion, BFA-1 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This paper has discussed the synthesis method of BFA-1, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. BFA-1 has shown potential as a cancer treatment and a treatment for neurodegenerative diseases, and further research in these areas could lead to significant advancements in these fields.
Synthesemethoden
The synthesis of BFA-1 is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-bromophenylboronic acid with 2-cyano-3-[5-(diethylamino)-2-furyl]acrylic acid in the presence of a palladium catalyst. This reaction results in the formation of an intermediate compound, which is then treated with N,N-diisopropylethylamine to yield the final product, BFA-1. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
BFA-1 has been extensively studied for its potential applications in various fields. One of the most promising applications of BFA-1 is in cancer research. Studies have shown that BFA-1 can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. BFA-1 has also been shown to inhibit the growth of tumor cells in vitro and in vivo.
Another area of research where BFA-1 has shown potential is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that BFA-1 can inhibit the aggregation of proteins that are associated with these diseases, which could potentially slow down or even halt the progression of these diseases.
Eigenschaften
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-[5-(diethylamino)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-3-22(4-2)17-9-8-16(24-17)10-13(12-20)18(23)21-15-7-5-6-14(19)11-15/h5-11H,3-4H2,1-2H3,(H,21,23)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHGPEUDXDDRTM-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(O1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.